2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
“2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C10H10N4. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, involves various synthetic routes . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
Synthesis and Characterization
The compound 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile belongs to a class of compounds that have been synthesized and characterized for their unique structural and chemical properties. For instance, a study demonstrated the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the cyclocondensation reactions involving similar structural moieties (Khalafy, Marjani, & Salami, 2014). Another research outlined the synthesis of imidazo[1,2-a]pyridines, where acetonitrile was used as a solvent, indicating the relevance of acetonitrile-based compounds in synthesizing complex heterocyclic structures (Chandra Mohan, Nageswara Rao, & Adimurthy, 2013).
Ligand Properties and Metal Complex Formation
Compounds with the imidazo[1,2-b]pyrazole moiety have been explored for their potential as ligands in metal complex formation. For example, a novel cyclophane comprising methylene-bridged imidazolium and pyrazole moieties demonstrated the capability to act as a ligand precursor, forming dinuclear NHC-nickel(II) complexes, highlighting the versatility of such compounds in coordination chemistry (Altmann, Jandl, & Pöthig, 2015).
Antioxidant and Antimicrobial Activities
Research has also focused on evaluating the biological activities of imidazo[1,2-b]pyrazole derivatives. A study synthesized new heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety from a key intermediate with a similar structural framework, finding that certain derivatives exhibited antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015). This suggests the potential for compounds within this class to possess significant biological properties.
Supramolecular Chemistry and Sensing Applications
The supramolecular recognition properties of compounds containing imidazo[1,2-b]pyrazole moieties have been investigated, with studies revealing their ability to form hydrogen bonds with acetonitrile molecules, indicating their potential application in molecular sensing and recognition processes (Altmann, Jandl, & Pöthig, 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions often involve binding to specific sites on the target molecules, leading to conformational changes that affect their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage thresholds is crucial for developing safe and effective therapeutic strategies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound is crucial for its activity and function within the cell .
Properties
IUPAC Name |
2-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWMBCXROINRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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